3-Cyclohexyl-1,1-dimethylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31468-12-9 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-cyclohexyl-1,1-dimethylurea |

InChI |

InChI=1S/C9H18N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |

InChI Key |

PZWXYRDNQYUIIU-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1CCCCC1 |

Canonical SMILES |

CN(C)C(=O)NC1CCCCC1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

3-Cyclohexyl-1,1-dimethylurea chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Cyclohexyl-1,1-dimethylurea. It details its chemical structure, physicochemical properties, and a proposed synthesis pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, consolidating available data into a structured and accessible format. While extensive information on the compound's synthesis and basic properties is presented, it is important to note that, based on extensive searches of publicly available scientific literature, there is currently no documented biological activity or established mechanism of action for this compound.

Chemical Structure and Identification

This compound is a substituted urea (B33335) derivative characterized by a cyclohexyl group and two methyl groups attached to the urea backbone.

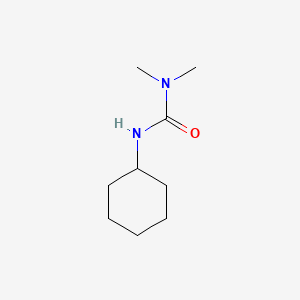

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 31468-12-9[2][3] |

| Molecular Formula | C₉H₁₈N₂O[1][2] |

| SMILES | CN(C)C(=O)NC1CCCCC1[1][2] |

| Synonyms | 1-Cyclohexyl-3,3-dimethylurea, N'-Cyclohexyl-N,N-dimethylurea[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Melting Point | 157.20 °C | [2] |

| Boiling Point | 328.60 °C | [2] |

| Flash Point | 152.50 °C | [2] |

| Appearance | Solid | [4] |

Synthesis

The synthesis of this compound can be achieved through the reaction of cyclohexyl isocyanate with dimethylamine (B145610). This is a common and efficient method for the preparation of disubstituted ureas.

Proposed Synthetic Pathway:

Caption: Reaction of cyclohexyl isocyanate and dimethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexyl isocyanate

-

Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyclohexyl isocyanate in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of dimethylamine (1.0 to 1.2 equivalents) to the cooled isocyanate solution via a dropping funnel. If using gaseous dimethylamine, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Analytical Characterization

The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity. While specific experimental data is not publicly available, the following methods would be employed.

Table 3: Analytical Methods

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals corresponding to the cyclohexyl protons and the two methyl groups. ¹³C NMR would show distinct peaks for the carbonyl carbon, the cyclohexyl carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z). |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to determine the purity of the compound. |

| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group of the urea moiety. |

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any published studies on the biological activity, pharmacological properties, or mechanism of action of this compound. There is no information to suggest its involvement in any signaling pathways or its potential as a therapeutic agent. This represents a significant knowledge gap and an opportunity for future research.

Logical Relationship Diagram:

Caption: Relationship between known and unknown data for the compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. However, its biological profile remains entirely unexplored. This technical guide consolidates the existing chemical knowledge and highlights the absence of pharmacological data, thereby identifying a clear area for future scientific investigation. Researchers interested in screening for novel bioactive molecules may find this compound to be a candidate for inclusion in their discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyclohexyl-1,1-dimethylurea, a urea (B33335) derivative with potential applications in chemical synthesis and drug discovery. This document collates available experimental data and offers detailed experimental protocols for the determination of key parameters. The relationship between the molecular structure of this compound and its physicochemical characteristics is also explored. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No: 31468-12-9) is a substituted urea compound characterized by the presence of a bulky, hydrophobic cyclohexyl group and two methyl groups on one of the urea nitrogen atoms.[1][2][3] Its unique structural features impart specific physicochemical properties that are critical for its handling, reactivity, and potential biological activity. Understanding these properties is paramount for its effective utilization in research and development, particularly in fields such as medicinal chemistry and materials science. This guide serves as a technical resource, summarizing essential data and methodologies for the scientific community.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 31468-12-9[1]

-

SMILES: CN(C)C(=O)NC1CCCCC1[1]

-

Molecular Structure:

Image Source: PubChem

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [1][4] |

| Physical Form | Powder/Solid | [3][4] |

| Melting Point | 157.20 °C | [1] |

| Boiling Point | 328.60 °C | [1] |

| Flash Point | 152.50 °C | [1] |

| Solubility | Limited in water; more soluble in organic solvents such as ethanol, acetone, and DMSO. | [5] |

| pKa | Not experimentally determined. Predicted to be weakly basic. | |

| logP | Not experimentally determined. Predicted to be moderately lipophilic. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce the powdered sample into the open end of the capillary tube and pack it down by tapping to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate, and then more slowly (1-2 °C per minute) as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

-

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and delivery. A qualitative assessment can be performed as follows:

-

Apparatus: Test tubes, vortex mixer, weighing balance, various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.

-

The process can be repeated with increasing amounts of solvent to determine an approximate quantitative solubility.

-

pKa Determination

The pKa value indicates the strength of an acid or base. For a weakly basic compound like a urea derivative, potentiometric titration is a suitable method.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized acidic titrant (e.g., 0.1 M HCl), and a suitable solvent system (e.g., water-ethanol mixture if the compound is not fully water-soluble).

-

Procedure:

-

Dissolve a known amount of this compound in a known volume of the chosen solvent system.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the acidic titrant in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until a significant change in pH is observed, indicating the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic approach.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, octanol (B41247), and water (or a suitable buffer).

-

Procedure:

-

Pre-saturate the octanol with water and the water with octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of this compound of known concentration in the pre-saturated octanol.

-

Add a known volume of this octanol solution and a known volume of the pre-saturated water to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Relationship between Structure and Physicochemical Properties

The chemical structure of this compound directly influences its physicochemical properties. The following diagram illustrates these relationships.

Caption: Influence of structural motifs on the key physicochemical properties.

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Cyclohexyl-1,1-dimethylurea. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document outlines two principal and industrially relevant methods for the preparation of this compound, complete with detailed experimental protocols and quantitative data derived from analogous syntheses.

Introduction

This compound is a disubstituted urea (B33335) derivative with potential applications in medicinal chemistry and as a synthetic intermediate. The strategic synthesis of this molecule relies on the efficient formation of the urea linkage from readily available precursors. This guide will focus on two core synthetic strategies: the reaction of cyclohexylamine (B46788) with dimethylcarbamoyl chloride and the reaction of cyclohexyl isocyanate with dimethylamine (B145610).

Core Synthetic Pathways

The synthesis of this compound can be effectively achieved through two primary pathways, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

Pathway A: From Cyclohexylamine and Dimethylcarbamoyl Chloride

This pathway represents a direct and efficient method for the synthesis of this compound. The reaction involves the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Pathway B: From Cyclohexyl Isocyanate and Dimethylamine

An alternative and equally viable route involves the reaction of cyclohexyl isocyanate with dimethylamine. This method is often characterized by high yields and rapid reaction times, as isocyanates are highly reactive towards amines.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic pathways for this compound. The data is based on established methodologies for analogous urea syntheses.

| Parameter | Pathway A: Cyclohexylamine + Dimethylcarbamoyl Chloride | Pathway B: Cyclohexyl Isocyanate + Dimethylamine |

| Primary Reagents | Cyclohexylamine, Dimethylcarbamoyl Chloride | Cyclohexyl Isocyanate, Dimethylamine |

| Typical Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | n-Hexane, Tetrahydrofuran (THF) |

| Base/Catalyst | Triethylamine (B128534), Pyridine | Not typically required |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours |

| Reported Yields (Analogous Reactions) | 85 - 95% | 90 - 98% |

| Purification Method | Aqueous workup, recrystallization, or column chromatography | Removal of solvent, washing with a non-polar solvent |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways. These protocols are based on established procedures for the synthesis of similar substituted ureas and are provided as a guide for laboratory preparation.

Pathway A: Synthesis from Cyclohexylamine and Dimethylcarbamoyl Chloride

Objective: To synthesize this compound via the reaction of cyclohexylamine with dimethylcarbamoyl chloride.

Materials:

-

Cyclohexylamine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexylamine (1.0 equivalent) and anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Pathway B: Synthesis from Cyclohexyl Isocyanate and Dimethylamine

Objective: To synthesize this compound by reacting cyclohexyl isocyanate with dimethylamine.

Materials:

-

Cyclohexyl isocyanate

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Anhydrous n-hexane or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using gaseous dimethylamine)

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isocyanate (1.0 equivalent) in anhydrous n-hexane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of dimethylamine in THF (1.1 equivalents) to the stirred isocyanate solution. Alternatively, bubble dimethylamine gas through the solution until the reaction is complete (as monitored by TLC or IR spectroscopy, looking for the disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

-

If a precipitate forms, collect the solid by filtration and wash with cold n-hexane.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is washed with cold n-pentane to afford the desired this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and a general experimental workflow.

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea (CAS Number: 31468-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 3-Cyclohexyl-1,1-dimethylurea (CAS No. 31468-12-9). While direct biological activity data for this specific compound is limited in publicly available literature, its role as a reagent in the synthesis of amides makes it a valuable tool in medicinal chemistry and drug discovery.

Core Properties

This compound, also known as N'-cyclohexyl-N,N-dimethylurea, is a substituted urea (B33335) derivative. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31468-12-9 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Powder / White to off-white crystalline powder | [2] |

| Melting Point | 157.20 °C | [1] |

| Boiling Point | 328.60 °C | [1] |

| Flash Point | 152.50 °C | [1] |

| Purity | Min. 95% | [2] |

| SMILES | CN(C)C(=O)NC1CCCCC1 | [1] |

| Storage | Store at 10°C - 25°C | [1] |

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common laboratory-scale synthesis involves the reaction of cyclohexylamine (B46788) with a dimethylcarbamoylating agent. A plausible synthetic pathway is the reaction of cyclohexyl isocyanate with dimethylamine, or alternatively, the reaction of cyclohexylamine with dimethylcarbamoyl chloride. A general procedure for the synthesis of a related compound, cyclohexylurea, involves the reflux of cyclohexylamine and urea in water until the evolution of ammonia (B1221849) ceases[3]. This can be adapted for the synthesis of the title compound.

References

The Biological Profile of N'-cyclohexyl-N,N-dimethylurea: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of N'-cyclohexyl-N,N-dimethylurea is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on the known functions of structurally related compounds, including its role as a synthetic intermediate and the activities of the broader class of substituted ureas. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Properties

N'-cyclohexyl-N,N-dimethylurea is a substituted urea (B33335) derivative with the molecular formula C₉H₁₈N₂O.[1] Its chemical structure features a cyclohexyl group and two methyl groups attached to the urea backbone.

| Property | Value | Source |

| IUPAC Name | 3-cyclohexyl-1,1-dimethylurea | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 31468-12-9 | [1] |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, N'-cyclohexyl-N,N-dimethylurea may exhibit activity in several key biological areas.

Dopamine (B1211576) Receptor Modulation

A structurally related compound, N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea, is a crucial intermediate in the synthesis of Cariprazine, an atypical antipsychotic that acts as a dopamine D3/D2 receptor partial agonist.[2] This suggests that N'-cyclohexyl-N,N-dimethylurea may possess some affinity for dopamine receptors. The interaction with these receptors is critical for regulating mood, motivation, and movement.[3] D2 and D3 receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

Caption: Potential Dopamine D2/D3 receptor signaling pathway.

Kinase Inhibition

The N,N'-diarylurea scaffold is a well-established pharmacophore in the development of kinase inhibitors, notably targeting the p38 MAP kinase.[5][6] These inhibitors often act by stabilizing an inactive conformation of the kinase, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.[7] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.[8][9] Given that N'-cyclohexyl-N,N-dimethylurea contains a urea moiety, it is plausible that it could exhibit inhibitory activity against various kinases.

Caption: Overview of the p38 MAPK signaling cascade.

Cytotoxic Activity

Numerous urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The mechanisms underlying this activity are diverse and can include the induction of apoptosis and cell cycle arrest. The evaluation of cytotoxicity is a fundamental first step in assessing the anticancer potential of a novel compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of N'-cyclohexyl-N,N-dimethylurea.

Synthesis of N'-cyclohexyl-N,N-dimethylurea

This protocol is adapted from a procedure for the synthesis of a structurally related compound, N,N'-Bis(4-methylcyclohexyl)urea.[12]

Caption: General workflow for the synthesis of N'-cyclohexyl-N,N-dimethylurea.

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine in a suitable aprotic solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add dimethylcarbamoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, perform an aqueous workup to remove any unreacted starting materials and salts.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N'-cyclohexyl-N,N-dimethylurea.

Dopamine D2/D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of N'-cyclohexyl-N,N-dimethylurea for dopamine D2 and D3 receptors.[13][14][15][16][17][18][19]

Materials:

-

Cell membranes from a cell line stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]Spiperone).

-

Test compound (N'-cyclohexyl-N,N-dimethylurea).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of N'-cyclohexyl-N,N-dimethylurea.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of N'-cyclohexyl-N,N-dimethylurea against p38α kinase.[20][21][22][23][24][25]

Materials:

-

Recombinant human p38α kinase.

-

Kinase buffer.

-

Substrate (e.g., ATF-2).

-

ATP.

-

Test compound (N'-cyclohexyl-N,N-dimethylurea).

-

ADP-Glo™ Kinase Assay Kit or similar.

-

384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of N'-cyclohexyl-N,N-dimethylurea.

-

In a 384-well plate, add the p38α kinase, the test compound, and the substrate/ATP mixture.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to evaluate the cytotoxic effects of a compound on cultured cells.[10][26][27]

Materials:

-

Cancer cell line(s) of interest.

-

Complete cell culture medium.

-

Test compound (N'-cyclohexyl-N,N-dimethylurea).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N'-cyclohexyl-N,N-dimethylurea for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals in viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activity of N'-cyclohexyl-N,N-dimethylurea is not extensively documented, its structural similarity to known bioactive molecules provides a strong rationale for investigating its potential as a modulator of dopamine receptors and as a kinase inhibitor. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Further research is warranted to fully characterize its biological activities and potential therapeutic applications.

References

- 1. Urea, N'-cyclohexyl-N,N-dimethyl- | C9H18N2O | CID 4594662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea | 1698050-40-6 | Benchchem [benchchem.com]

- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. assaygenie.com [assaygenie.com]

- 10. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro kinase assay [protocols.io]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 23. revvity.com [revvity.com]

- 24. benchchem.com [benchchem.com]

- 25. promega.com [promega.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclohexyl-1,1-dimethylurea, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of substituted ureas in organic synthesis and discusses the known biological significance of this structural motif, primarily in the context of its role as a precursor to the atypical antipsychotic drug, cariprazine (B1246890). While direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its critical role in the synthesis of a clinically important therapeutic agent underscores its significance in medicinal chemistry and drug development.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a disubstituted urea (B33335) derivative.

IUPAC Name: this compound

Synonyms:

-

N'-Cyclohexyl-N,N-dimethylurea

-

1-Cyclohexyl-3,3-dimethylurea

-

Urea, N'-cyclohexyl-N,N-dimethyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 157.20 °C | [1] |

| Boiling Point | 328.60 °C | [1] |

| Flash Point | 152.5 °C | [1] |

| CAS Number | 31468-12-9 | [1] |

Synthesis of this compound

The synthesis of this compound is of significant interest due to its role as a crucial intermediate in the manufacturing of cariprazine. The following experimental protocol is based on synthetic routes described in the patent literature, primarily involving the acylation of a cyclohexylamine (B46788) derivative.

Synthetic Pathway Overview

The primary route for the synthesis of a precursor to this compound involves the reaction of 4-aminocyclohexanone (B1277472) with dimethylcarbamoyl chloride. This reaction forms N,N-dimethyl-N'-(4-oxocyclohexyl)urea, which can then be further modified to yield the final product or its derivatives.

Experimental Protocol: Synthesis of N,N-dimethyl-N'-(4-oxocyclohexyl)urea

This protocol describes the synthesis of the key intermediate, N,N-dimethyl-N'-(4-oxocyclohexyl)urea, which is a direct precursor to this compound derivatives used in further synthesis.

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Dimethylcarbamoyl chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise to the suspension with vigorous stirring.

-

Acylating Agent Addition: In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N,N-dimethyl-N'-(4-oxocyclohexyl)urea as a solid.

Applications in Organic Synthesis

Substituted ureas, including this compound, are versatile intermediates in organic synthesis. Their primary application lies in the construction of more complex molecules, particularly in the pharmaceutical industry.

-

Intermediate for Cariprazine Synthesis: The most prominent application of this compound derivatives is as a key building block in the multi-step synthesis of cariprazine, an atypical antipsychotic. The urea moiety is incorporated into the final drug structure.

Biological Significance

The biological significance of this compound is primarily understood through its incorporation into the structure of cariprazine. There is limited publicly available information on the intrinsic biological activity of this compound itself.

Substituted ureas as a class of compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators. The urea functional group is a key structural motif in many approved drugs due to its ability to form hydrogen bonds with biological targets.

The final drug, cariprazine, is a dopamine (B1211576) D₂ and D₃ receptor partial agonist, with higher affinity for the D₃ receptor. It is used in the treatment of schizophrenia and bipolar disorder. The N,N-dimethylurea moiety within the cariprazine structure contributes to the overall physicochemical properties and receptor binding affinity of the molecule.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical agent, cariprazine. This technical guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol for its precursor, and a discussion of its applications and biological relevance. While the direct biological activity of this compound is not extensively studied, its importance in the field of medicinal chemistry is firmly established through its successful application in the development of a clinically effective drug. Further research into the potential biological effects of this and similar substituted ureas may reveal novel pharmacological activities.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Cyclohexyl-1,1-dimethylurea

Introduction

3-Cyclohexyl-1,1-dimethylurea is a substituted urea (B33335) compound with applications in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's thermal stability and decomposition profile is critical for ensuring the quality, safety, and efficacy of products. Thermal degradation can lead to the formation of impurities with potentially undesirable toxicological profiles, and it can impact storage conditions and manufacturing processes. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol [1][2] |

| Appearance | White to off-white solid (presumed) |

| Melting Point | 157.2 °C[1] |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following table summarizes the expected quantitative data from TGA and DSC analyses of this compound, based on data for analogous compounds.

| Parameter | Description | Representative Value |

| TGA: Onset of Decomposition (Tₒ) | The temperature at which significant weight loss begins. | ~ 200 - 220 °C |

| TGA: Temperature of Maximum Decomposition Rate (Tₘₐₓ) | The temperature at which the rate of weight loss is highest, determined from the peak of the first derivative of the TGA curve. | ~ 230 - 250 °C |

| TGA: Total Weight Loss | The percentage of mass lost during the primary decomposition step. | ~ 50 - 60% (corresponding to the loss of the dimethylamine (B145610) moiety) |

| DSC: Melting Point (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | ~ 157 °C |

| DSC: Enthalpy of Fusion (ΔHբ) | The amount of heat required to melt the sample. | Varies with sample purity and crystallinity. |

| DSC: Decomposition Event | An exothermic or endothermic event following the melting point, indicating decomposition. | Typically an endothermic event for this class of compounds. |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC experiments are provided below.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve.

-

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tₘ) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHբ) by integrating the area of the melting peak.

-

Identify any exothermic or endothermic events that may indicate decomposition.

-

Decomposition Pathway

Based on theoretical studies of urea derivatives, the thermal decomposition of substituted ureas is expected to proceed through a four-center pericyclic reaction, yielding an isocyanate and an amine.[3][4] For this compound, the proposed primary decomposition pathway involves the cleavage of the C-N bond between the carbonyl group and the cyclohexylamino group.

At elevated temperatures, this compound is expected to decompose to form cyclohexyl isocyanate and dimethylamine. These reactive intermediates can then potentially undergo further reactions depending on the conditions.

References

An In-depth Technical Guide to 3-Cyclohexyl-1,1-dimethylurea: Derivatives, Analogs, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclohexyl-1,1-dimethylurea and its known derivatives and analogs. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on applications in agrochemicals and pharmacology. This document is intended to serve as a valuable resource for professionals engaged in the research and development of novel chemical entities based on the cyclohexylurea (B1359919) scaffold.

Introduction to this compound

This compound, a substituted urea (B33335) compound, serves as a foundational structure for a variety of biologically active molecules. The inherent features of the urea moiety, particularly its ability to form stable hydrogen bonds, combined with the lipophilic cyclohexyl group, make this scaffold a versatile platform for designing herbicides, enzyme inhibitors, and other pharmacologically active agents.

Known Derivatives and Analogs

The core structure of this compound has been modified in several ways to explore its structure-activity relationships (SAR). These modifications primarily involve substitutions on the cyclohexyl ring and alterations of the dimethylurea group.

Herbicidal Analogs

A significant class of analogs includes compounds with herbicidal properties. These molecules, like the parent compound, often act by inhibiting photosynthesis. A prominent example is Tebuthiuron, which features a thiadiazole ring in place of the cyclohexyl group.

Pharmacologically Active Analogs

Recent research has revealed that derivatives of the cyclohexylurea scaffold exhibit potent activity as enzyme inhibitors, with potential applications in cancer therapy and other diseases. Key examples include inhibitors of Cyclin-Dependent Kinase 12 (CDK12) and activators of the Heme-Regulated Inhibitor (HRI) kinase.

Quantitative Data Summary

The biological activities of various derivatives and analogs are summarized below. This data is crucial for understanding the SAR and for guiding the design of new compounds.

Table 1: Herbicidal Activity of Urea Derivatives

| Compound | Target Species | Activity Type | IC50 / Inhibition | Reference |

| Tebuthiuron | Various Weeds | Photosynthesis Inhibition | - | [1][2][3] |

| Diuron | Various Weeds | Photosynthesis Inhibition | High Affinity for D1 QB site | [2][4] |

| Metobromuron | Various Weeds | Photosynthesis Inhibition | Intermediate Affinity for D1 QB site | [2][4] |

Table 2: CDK12 Inhibitory Activity of Cyclohexylurea Derivatives

| Compound | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Cell Line (Growth Inhibition) | Reference |

| Compound 2 (from study) | Potent Inhibition | Potent Inhibition | SK-BR-3 | [5] |

Note: The specific IC50 value for "Compound 2" is not explicitly stated in the abstract, but it is described as having "potent" activity.

Table 3: HRI Activation by Cyclohexylurea Analogs

| Compound Class | Activity | Assay | Reference |

| N-aryl,N'-cyclohexylphenoxyureas | HRI Activation | Surrogate eIF2α phosphorylation | [6] |

| 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) | HRI Activation | Surrogate eIF2α phosphorylation | [7][8][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are representative of the synthesis of cyclohexylurea derivatives.

General Synthesis of 1-Cyclohexyl-3,3-dimethylurea

This procedure outlines a common method for the synthesis of the parent compound.

Materials:

-

Dimethylcarbamoyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran)

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives (CDK12 Inhibitors)

The synthesis of these more complex derivatives involves a multi-step process, often culminating in a urea formation step as described in the general protocol above, using a suitably functionalized cyclohexylamine intermediate. The detailed synthesis would be specific to the target molecule as outlined in the primary literature[5].

Synthesis of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (HRI Activators)

The synthesis of these activators typically involves the reaction of a (1,4-trans)-4-aryloxycyclohexan-1-amine intermediate with a substituted phenyl isocyanate or a phenyl carbamate[7].

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions of these compounds is key to their development.

Inhibition of Photosynthesis

Urea-based herbicides, including analogs of this compound, are known inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain[3]. They bind to the D1 protein at the QB site, thereby blocking the binding of plastoquinone. This interruption of electron flow leads to the production of reactive oxygen species and ultimately, cell death.

Caption: Inhibition of Photosystem II by this compound analogs.

CDK12 Inhibition

Certain cyclohexylurea derivatives act as inhibitors of Cyclin-Dependent Kinase 12 (CDK12)[5]. CDK12 is a crucial regulator of gene transcription. Its inhibition can lead to synthetic lethality in some cancer cells, making these compounds promising therapeutic agents.

Caption: Mechanism of CDK12 inhibition by cyclohexylurea derivatives.

HRI Activation

Analogs of this compound have been identified as activators of the Heme-Regulated Inhibitor (HRI) kinase[6][7][8][9]. HRI is an eIF2α kinase that plays a role in cellular stress responses. Activation of HRI leads to the phosphorylation of eIF2α, which in turn inhibits global protein synthesis.

Caption: Activation of the HRI pathway by cyclohexylurea analogs.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in both agrochemical and pharmaceutical applications. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel and more potent analogs for various biological targets. Further exploration of the structure-activity relationships of this versatile chemical class is warranted to unlock its full therapeutic and commercial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. research.uniupo.it [research.uniupo.it]

- 5. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Explorations of substituted urea functionality for the discovery of new activators of the heme-regulated inhibitor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea Activators of the Heme Regulated Inhibitor as Selective Activators of Eukaryotic Initiation Factor 2 alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Cyclohexyl-1,1-dimethylurea In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 3-Cyclohexyl-1,1-dimethylurea. This document outlines its primary expected mechanism of action as a soluble epoxide hydrolase (sEH) inhibitor, along with detailed protocols for assessing its activity and cellular effects.

Introduction

This compound is a small molecule belonging to the urea (B33335) class of compounds. Based on its structural features, its primary anticipated biological activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of signaling lipids.[1][2] Inhibition of sEH can lead to anti-inflammatory, anti-hypertensive, and analgesic effects by stabilizing the levels of endogenous epoxyeicosatrienoic acids (EETs).[2][3] These notes provide protocols to investigate the inhibitory potency of this compound against sEH, evaluate its general cytotoxicity, and explore its potential downstream effects on cell cycle progression and NF-κB signaling.

Data Presentation: In Vitro Activity of Structurally Related sEH Inhibitors

| Compound | Structure | IC50 (nM) vs. hsEH | Reference(s) |

| N,N'-dicyclohexyl-urea (DCU) | In the tens of nM | [1] | |

| 1-Cyclohexyl-3-dodecyl urea (CDU) | Potent inhibitor | [4] | |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 1.3 | [2] | |

| sEH inhibitor-1 (TCPU) | 0.4 | [4] |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on sEH.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

Materials:

-

Recombinant human sEH (hsEH)

-

sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO in assay buffer)

-

Recombinant hsEH solution

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the sEH fluorescent substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Cell Viability Assay (MTT Assay)

This protocol is to assess the general cytotoxicity of this compound on a selected cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Absorbance microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO in medium).

-

Incubate the cells for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Cell Cycle Analysis

This protocol is to investigate if this compound affects cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[5][6][7]

Materials:

-

Mammalian cell line

-

Cell culture medium and FBS

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol is to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.[8][9][10]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and FBS

-

Lipopolysaccharide (LPS) to stimulate NF-κB activation

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with BSA and goat serum).

-

Incubate the cells with the primary antibody against p65.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

Signaling Pathway Diagrams

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Herbicidal Potential of 3-Cyclohexyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Mode of Action of Urea (B33335) Herbicides

Urea-based herbicides, such as Diuron and Linuron, are known inhibitors of photosynthesis.[1][2][3] Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][5] Specifically, they bind to the D1 protein within the PSII reaction center, blocking the plastoquinone (B1678516) (QB) binding site.[4] This action interrupts the photosynthetic electron transport chain, preventing the synthesis of ATP and NADPH, which are essential for carbon fixation. The blockage leads to the production of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and ultimately, plant cell death.[5] Symptoms in susceptible plants typically include chlorosis (yellowing) and necrosis (tissue death).[2]

Caption: Hypothesized mode of action of this compound.

Synthesis of this compound

While various methods exist for the synthesis of urea derivatives, a common approach involves the reaction of an isocyanate with an amine. For phenylurea herbicides, this typically involves reacting a substituted phenyl isocyanate with dimethylamine.[6] An alternative method is the reaction of a substituted aniline (B41778) with urea.[7]

General Protocol for Synthesis from Cyclohexylamine (B46788) and Dimethylcarbamoyl Chloride (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Reagent: Cool the solution in an ice bath (0-5°C). Slowly add an equimolar amount of dimethylcarbamoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: A potential synthesis route for this compound.

Experimental Protocols for Herbicidal Activity Screening

The following are generalized protocols for assessing the herbicidal efficacy of a test compound. These should be adapted based on the specific plant species and experimental conditions.

3.1. Pre-Emergence Herbicidal Assay

This assay evaluates the effect of the compound on seed germination and early seedling growth.

Materials:

-

Test compound (this compound)

-

Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

-

Pots or trays filled with sterile soil mix

-

Solvent for dissolving the test compound (e.g., acetone (B3395972) or DMSO)

-

Surfactant (e.g., Tween 20)

-

Controlled environment growth chamber or greenhouse

Protocol:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v).

-

Sowing: Sow the seeds of the selected weed species at a uniform depth in the pots.

-

Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. An untreated control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action) should be included.

-

Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

-

Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the surviving plants. Calculate the percentage of inhibition relative to the untreated control.

3.2. Post-Emergence Herbicidal Assay

This assay assesses the compound's effect on established seedlings.

Materials:

-

Same as for the pre-emergence assay.

-

Seedlings of monocot and dicot weed species grown to a specific stage (e.g., 2-3 leaf stage).

Protocol:

-

Seedling Preparation: Grow the weed species in pots until they reach the desired growth stage.

-

Application: Apply the test solutions (prepared as in the pre-emergence assay) directly onto the foliage of the seedlings until runoff.

-

Incubation: Return the pots to the growth chamber.

-

Assessment: After 14-21 days, visually assess the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill). Also, measure the fresh or dry weight of the aerial parts of the plants to quantify the growth inhibition.

Caption: General workflow for herbicide activity screening.

Data Presentation

Quantitative data from the herbicidal activity assays should be summarized in tables for clear comparison. The effective dose that causes 50% inhibition (ED50) should be calculated from dose-response curves.

Table 1: Pre-Emergence Herbicidal Activity of this compound (Example Data)

| Application Rate (g a.i./ha) | % Inhibition (Echinochloa crus-galli) | % Inhibition (Amaranthus retroflexus) |

| 50 | Data to be determined | Data to be determined |

| 100 | Data to be determined | Data to be determined |

| 200 | Data to be determined | Data to be determined |

| 400 | Data to be determined | Data to be determined |

| ED50 | Calculate from data | Calculate from data |

Table 2: Post-Emergence Herbicidal Activity of this compound (Example Data)

| Application Rate (g a.i./ha) | % Inhibition (Echinochloa crus-galli) | % Inhibition (Amaranthus retroflexus) |

| 50 | Data to be determined | Data to be determined |

| 100 | Data to be determined | Data to be determined |

| 200 | Data to be determined | Data to be determined |

| 400 | Data to be determined | Data to be determined |

| ED50 | Calculate from data | Calculate from data |

Protocol for Photosystem II Inhibition Assay

To confirm the mode of action, a PSII inhibition assay can be performed using isolated chloroplasts or thylakoid membranes. Chlorophyll (B73375) fluorescence measurement is a rapid and non-invasive method for this purpose.[8]

Materials:

-

Fresh leaves of a suitable plant (e.g., spinach)

-

Isolation buffer (e.g., containing sucrose, MgCl2, and a buffer like HEPES-KOH)

-

Test compound solutions

-

Pulse-Amplitude-Modulation (PAM) fluorometer

Protocol:

-

Isolation of Thylakoids: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge at a low speed to pellet intact chloroplasts. Resuspend the pellet and lyse the chloroplasts in a hypotonic buffer to release thylakoids. Centrifuge at a higher speed to pellet the thylakoid membranes and resuspend them in a suitable assay buffer.

-

Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Fluorescence Measurement: Dilute the thylakoid suspension to a standard chlorophyll concentration. Add different concentrations of the test compound to the thylakoid samples and incubate in the dark for a short period.

-

Data Acquisition: Measure the chlorophyll fluorescence parameters using a PAM fluorometer. The key parameter to measure is the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - F0. A decrease in Fv/Fm indicates inhibition of PSII.

-

Data Analysis: Plot the percentage of PSII inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required for 50% inhibition).

Table 3: Photosystem II Inhibition by this compound (Example Data)

| Concentration (µM) | Fv/Fm | % Inhibition of PSII |

| 0 (Control) | Data to be determined | 0 |

| 0.1 | Data to be determined | Calculate from data |

| 1 | Data to be determined | Calculate from data |

| 10 | Data to be determined | Calculate from data |

| 100 | Data to be determined | Calculate from data |

| IC50 | Calculate from data |

By following these protocols, researchers can systematically evaluate the herbicidal potential of this compound, determine its efficacy against different weed species, and elucidate its mode of action.

References

- 1. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]

- 2. southeast.k-state.edu [southeast.k-state.edu]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of a Stock Solution of 3-Cyclohexyl-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of 3-Cyclohexyl-1,1-dimethylurea, a compound relevant to various research and drug development applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate solutions. Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2][3] |

| Appearance | Off-white solid/powder | [3][4] |

| Melting Point | 157.20 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [5] |

| Storage (Solid) | Store at 10°C - 25°C. | [1] |

Safety Precautions and Personal Protective Equipment (PPE)

This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][4] Standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).[4]

-

Body Protection: A lab coat should be worn to protect clothing.[4]

-

Respiratory Protection: If working with large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of the solute.

Materials and Equipment:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (appropriate size, e.g., 10 mL)

-

Pipettes

-

Vortex mixer or sonicator

-

Amber glass vial for storage

Procedure:

| Step | Action | Detailed Instructions |